molecular formula C19H13ClO2 B12793091 3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one CAS No. 7496-11-9

3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one

Cat. No.: B12793091
CAS No.: 7496-11-9
M. Wt: 308.8 g/mol
InChI Key: LRDHDYIGTGAHMH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one is an organic compound that belongs to the class of naphthofurans This compound is characterized by the presence of a chlorophenyl group and a methylnaphtho group fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a suitable furan precursor.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation: The final step involves the methylation of the naphthofuran core, which can be carried out using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Methylphenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one: Similar structure but with a methyl group instead of chlorine.

    3-(4-Nitrophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one: Similar structure but with a nitro group instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity towards nucleophiles and potential biological activities. The combination of the naphthofuran core with the chlorophenyl group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

7496-11-9

Molecular Formula

C19H13ClO2

Molecular Weight

308.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-methylbenzo[g][2]benzofuran-1-one

InChI

InChI=1S/C19H13ClO2/c1-19(13-7-9-14(20)10-8-13)16-11-6-12-4-2-3-5-15(12)17(16)18(21)22-19/h2-11H,1H3

InChI Key

LRDHDYIGTGAHMH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)O1)C4=CC=C(C=C4)Cl

Origin of Product

United States

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